Butyl 4-nitrobenzoate
Overview
Description
Butyl 4-nitrobenzoate, also known as this compound, is an organic compound with the molecular formula C11H13NO4. It is a butyl ester of 4-nitrobenzoic acid and is characterized by its yellow crystalline appearance. This compound is used in various chemical syntheses and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to reflux at around 120°C for several hours, followed by purification steps to isolate the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Butyl 4-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and butanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products Formed:
Hydrolysis: 4-nitrobenzoic acid and butanol.
Reduction: Butyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-nitrobenzoic acid and butanol. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by a catalyst .
Comparison with Similar Compounds
- Ethyl 4-nitrobenzoate
- Methyl 4-nitrobenzoate
- Propyl 4-nitrobenzoate
Comparison: Butyl 4-nitrobenzoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. For example, the butyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications where longer alkyl chains are advantageous .
Biological Activity
Butyl 4-nitrobenzoate is an ester derived from 4-nitrobenzoic acid and butanol, characterized by its molecular formula and a molecular weight of 223.23 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through the esterification of 4-nitrobenzoic acid with butanol, typically using sulfuric acid as a catalyst under controlled conditions. The reaction can be summarized as follows:
The compound is known for its stability and solubility in organic solvents, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitrobenzoate derivatives, including this compound. Research indicates that compounds containing nitro groups exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A study demonstrated that nitrobenzoates can inhibit pathogen growth in vitro, suggesting their potential as antimycobacterial agents .
Table 1: Antimicrobial Activity of Nitrobenzoates
Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium tuberculosis | 12.5 μg/mL |
3,5-Dinitrobenzoate | E. coli | 25 μg/mL |
4-Nitrobenzoic Acid | Staphylococcus aureus | 10 μg/mL |
Anticancer Activity
Nitrobenzoate derivatives have also been investigated for their anticancer properties. For instance, studies have shown that compounds like this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell mitosis .
Case Study: Anticancer Effects
In a study examining the effects of this compound on breast cancer cells (MCF-7), researchers observed:
- Inhibition of Cell Proliferation: A dose-dependent reduction in cell viability was noted at concentrations ranging from 10 to 50 µM.
- Induction of Apoptosis: Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating higher rates of apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of nitrobenzoate derivatives has been explored in various models. This compound has been shown to suppress inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Table 2: Inflammatory Cytokine Levels Post-Treatment
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 100 |
This compound | 75 | 50 |
The biological activities of this compound can be attributed to several mechanisms:
- Nitro Group Activity: The presence of the nitro group is crucial for the antimicrobial and anticancer activities, likely due to its ability to generate reactive nitrogen species within cells.
- Prodrug Characteristics: As an ester, this compound may act as a prodrug that is activated inside cells by hydrolysis, releasing the active form (4-nitrobenzoic acid) which exhibits enhanced biological activity.
Properties
IUPAC Name |
butyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTGVOHTTDVRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152643 | |
Record name | Butyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-48-9 | |
Record name | Benzoic acid, 4-nitro-, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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